(Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a pyrimidine trione core
Preparation Methods
The synthesis of (Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base to form the corresponding methylene intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
(Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced into the molecule.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
(Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
(Z)-1-(3-methoxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds, such as:
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one: This compound shares a similar methoxyphenyl and indole structure but differs in the core structure.
5-(3-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)pyrimidine: This compound has a similar pyrimidine core but lacks the trione functionality.
3-(3-methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)but-2-en-1-one: This compound has a similar methoxyphenyl and indole structure but differs in the length and position of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
(5Z)-1-(3-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-23-12-13(16-8-3-4-9-18(16)23)10-17-19(25)22-21(27)24(20(17)26)14-6-5-7-15(11-14)28-2/h3-12H,1-2H3,(H,22,25,27)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTBLBLATSUWBL-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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